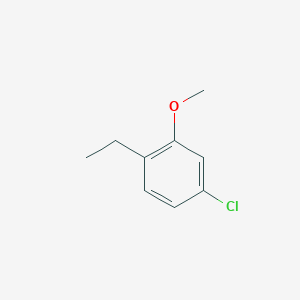
4-(Boc-amidino)-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a benzaldehyde group substituted with a Boc-amidino group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amidino)-benzaldehyde typically involves the protection of the guanidine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzaldehyde moiety. One common method involves the reaction of 4-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Boc-amidino)-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-amidino group can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to yield the free guanidine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid)
Major Products Formed
Oxidation: 4-(Boc-amidino)benzoic acid
Reduction: 4-(Boc-amidino)benzyl alcohol
Substitution: Free guanidine derivatives
Aplicaciones Científicas De Investigación
4-(Boc-amidino)-benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving guanidine derivatives.
Medicine: Potential therapeutic applications, including the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds
Mecanismo De Acción
The mechanism of action of 4-(Boc-amidino)-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-amidino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This compound can also interact with cellular pathways involving guanidine derivatives, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Boc-amidino)-benzoic acid
- 3-(Boc-amidino)-benzoic acid
- 4-(Boc-amidino)-benzyl alcohol
Comparison
4-(Boc-amidino)-benzaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo specific chemical reactions that are not possible with its analogs, such as 4-(Boc-amidino)-benzoic acid or 3-(Boc-amidino)-benzoic acid. The aldehyde group also provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
tert-butyl N-(4-formylbenzenecarboximidoyl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-9(8-16)5-7-10/h4-8H,1-3H3,(H2,14,15,17) |
Clave InChI |
HAKVVQHWAGOZFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(=N)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


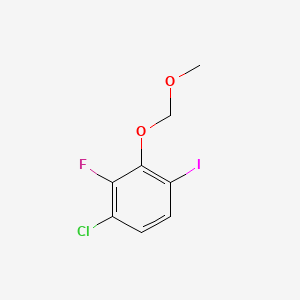
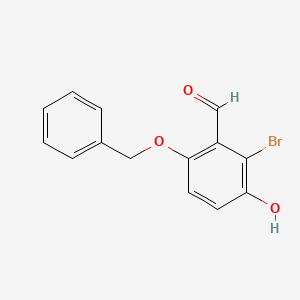
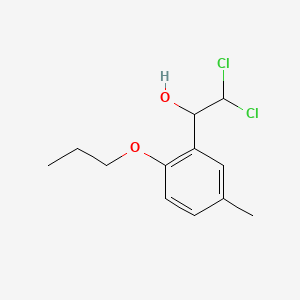


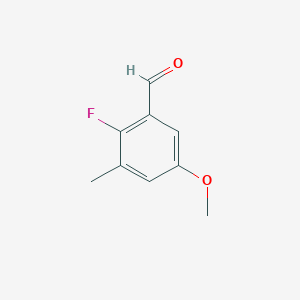
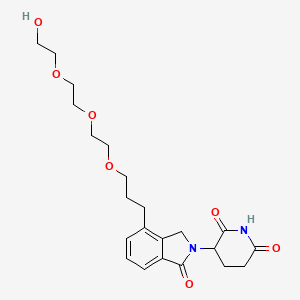
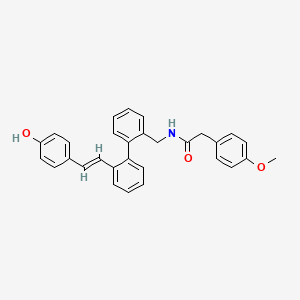
![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)
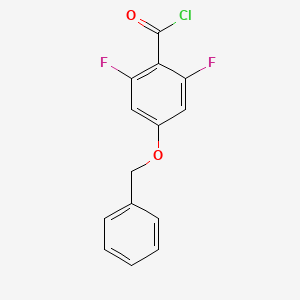
![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)
